molecular formula C19H19ClFNO B1325661 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-42-5

2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone

Cat. No. B1325661
M. Wt: 331.8 g/mol
InChI Key: BTZUMFDJTXQZGN-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-3’-piperidinomethyl benzophenone” is a chemical compound with the CAS Number: 898775-44-5 and a molecular weight of 331.82 . It has a linear formula of C19H19ClFNO .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19ClFNO/c20-18-12-16(21)8-9-17(18)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 .

Scientific Research Applications

Reactivity and Substitution Reactions

  • 2-Fluorotropone, closely related to 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone, shows significant reactivity with piperidine, leading to normal substitution of fluorine by the nitrogen atom of piperidine. This reaction exhibits unique kinetics and energy activation profiles, diverging from isokinetic relationships observed in similar compounds (Pietra & Cima, 1971).

Antiproliferative Activity in Cancer Research

  • Benzophenones with pyridine nuclei, similar to 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone, have been synthesized and evaluated for their antiproliferative activity. Certain derivatives have shown significant activity against cancer cells, potentially activating mechanisms responsible for DNA fragmentation and apoptosis in cancer treatment (Al‐Ghorbani et al., 2016).

Synthesis and Characterization for Metabolic Studies

  • Derivatives of 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone have been synthesized for use in metabolic studies, such as the neuroleptic agent ID-4708-(piperidine-14C). This involves a complex synthesis process, indicating the compound's potential for tracing metabolic pathways in pharmaceutical research (Nakatsuka et al., 1981).

Investigation of Reaction Mechanisms

  • Studies on the reactivity of related compounds with piperidine and other nucleophiles contribute to understanding complex reaction mechanisms, such as the two-stage, intermediate-complex mechanism. This knowledge is vital for developing new synthetic pathways in chemical research (Guanti et al., 1975).

Development of New Polymer Materials

  • High molecular weight poly(2,5-benzophenone) derivatives, related to 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone, have been synthesized for potential use in creating proton exchange membranes. These polymers show high thermal stability and can be utilized in advanced material sciences (Ghassemi & Mcgrath, 2004).

Tumor Growth Inhibition in Oncology

  • Novel benzophenone analogs, similar to 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone, have shown significant impact on tumor growth inhibition, particularly in relation to angiogenesis and apoptosis. This research contributes to the development of new cancer therapies (Mohammed & Khanum, 2018).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-18-12-16(21)7-8-17(18)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZUMFDJTXQZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643157
Record name (2-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone

CAS RN

898793-42-5
Record name Methanone, (2-chloro-4-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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